![molecular formula C16H21N3O4 B2752062 1-Allyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877641-32-2](/img/structure/B2752062.png)
1-Allyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
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Overview
Description
The compound seems to be a complex organic molecule with multiple functional groups. It contains an allyl group, a urea group, a pyrrolidinone group, and a dimethoxyphenyl group .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For instance, the allyl group might undergo reactions typical of alkenes, such as addition reactions .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics like boiling point, melting point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and functional groups .Scientific Research Applications
Synthesis and Catalysis
Research has shown that allylic compounds and urea derivatives can be utilized in synthesis and catalysis. For example, methyltrioxorhenium-catalyzed epoxidations in ionic liquids have demonstrated excellent conversions and selectivities for the epoxides of a wide range of substrates, showcasing the potential of similar compounds in catalytic applications (Owens & Abu‐Omar, 2000). Additionally, complexation-induced unfolding of heterocyclic ureas has been studied, revealing their ability to form multiply hydrogen-bonded complexes, which could be significant in the design of self-assembling materials (Corbin et al., 2001).
Anticancer Agents
The synthesis and biological evaluation of urea derivatives as anticancer agents have also been explored. One study designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which demonstrated significant antiproliferative effects against various cancer cell lines, suggesting potential therapeutic applications of similar compounds (Feng et al., 2020).
Chiral Separation and Molecular Recognition
Research into the molecular structure of chromatographic chiral selectors based on derivatives of ergot alkaloids, such as terguride, has shown the potential for similar compounds in chiral separation technologies. The study of the chiral recognition mechanism when used as the stationary phase for racemic mixture separation highlights the importance of such compounds in analytical chemistry (Bachechi et al., 1998).
Epoxidation and Redox Catalysis
The use of urea-hydrogen peroxide adducts in the highly selective epoxidation of olefinic compounds has been reported, demonstrating an increased epoxide selectivity for various unsaturated compounds. This highlights the application of urea derivatives in improving the efficiency of redox catalysis (Laha & Kumar, 2002).
Corrosion Inhibition
Urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. The formation of a protective layer on the steel surface indicates the utility of similar compounds in materials science and engineering to enhance the durability of metals (Mistry et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-4-7-17-16(21)18-11-8-15(20)19(10-11)12-5-6-13(22-2)14(9-12)23-3/h4-6,9,11H,1,7-8,10H2,2-3H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZONLIGBMTJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea |
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